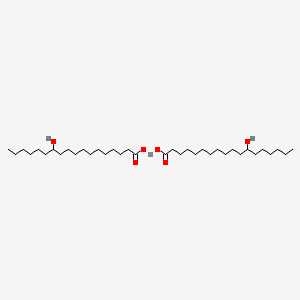
Lead 12-hydroxyoctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead 12-hydroxyoctadecanoate is a chemical compound that belongs to the class of lead soaps. It is derived from 12-hydroxyoctadecanoic acid, also known as 12-hydroxystearic acid, which is a hydroxy fatty acid. This compound is primarily used in various industrial applications, including lubricants, stabilizers, and as a component in certain types of greases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lead 12-hydroxyoctadecanoate is synthesized by reacting 12-hydroxyoctadecanoic acid with lead oxide or lead acetate. The reaction typically occurs in an aqueous medium, where the fatty acid is dispersed in water and heated to slightly below boiling. Lead oxide or lead acetate is then gradually added with vigorous stirring to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The product is usually collected by filtration or spray drying, depending on the specific requirements of the application .
Analyse Chemischer Reaktionen
Types of Reactions: Lead 12-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form lead stearate.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of lead stearate.
Substitution: Formation of substituted this compound derivatives
Wissenschaftliche Forschungsanwendungen
Lead 12-hydroxyoctadecanoate has several scientific research applications:
Chemistry: Used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers.
Biology: Investigated for its potential effects on cellular processes and as a model compound for studying lead toxicity.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the production of lubricants, greases, and as a stabilizer in plastics .
Wirkmechanismus
The mechanism of action of lead 12-hydroxyoctadecanoate involves its interaction with cellular components, particularly enzymes and proteins. The compound can inhibit enzyme activity by binding to the active sites, leading to altered cellular functions. Additionally, it can disrupt cellular membranes, leading to changes in permeability and ion transport .
Vergleich Mit ähnlichen Verbindungen
Lead Stearate: Similar in structure but lacks the hydroxyl group.
Lithium 12-hydroxystearate: A lithium salt of 12-hydroxyoctadecanoic acid, used in greases and lubricants.
Calcium 12-hydroxystearate: A calcium salt with similar applications in lubricants and stabilizers.
Uniqueness: Lead 12-hydroxyoctadecanoate is unique due to its specific lead content and the presence of the hydroxyl group, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring high thermal stability and specific interactions with other chemical compounds .
Eigenschaften
CAS-Nummer |
65127-78-8 |
|---|---|
Molekularformel |
C36H70O6Pb |
Molekulargewicht |
806 g/mol |
IUPAC-Name |
12-hydroxyoctadecanoate;lead(2+) |
InChI |
InChI=1S/2C18H36O3.Pb/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2 |
InChI-Schlüssel |
OZHGKMQTUUYMRS-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















